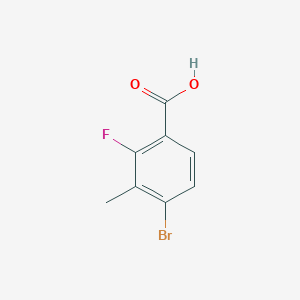

4-Bromo-2-fluoro-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMDCUNZRUXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-90-5 | |

| Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-methylbenzoic Acid

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede a drug candidate's progress, leading to challenges in formulation, unreliable results in preclinical assays, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive technical overview of this compound, a halogenated benzoic acid derivative often used as a building block in medicinal chemistry. Understanding its solubility characteristics is paramount for researchers aiming to incorporate this scaffold into novel therapeutic agents.

This document will delve into the theoretical framework of solubility, present detailed experimental protocols for its determination, and discuss the practical application of this data in a research and development setting.

Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in any solubility assessment.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 194804-90-5 | [4] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5] |

| Molecular Weight | 233.04 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Predicted LogP | 2.59 | [4] |

| Predicted pKa | ~4.04 (Estimated based on 4-Bromo-3-methylbenzoic acid) | [6] |

| Melting Point | 212-216 °C (Data for isomeric 4-Bromo-3-methylbenzoic acid) | [6][7][8] |

Note: Some properties are predicted or based on structurally similar isomers and should be experimentally verified.

Theoretical Framework: Understanding Solubility Paradigms

Solubility is not a monolithic concept. For drug development professionals, the distinction between thermodynamic and kinetic solubility is crucial for interpreting data correctly.

Thermodynamic Solubility (Equilibrium Solubility) This is the true, saturation solubility of a compound where the dissolved solute is in equilibrium with the undissolved solid phase.[9][10] It is a critical parameter for formulation development and is typically determined using methods that allow sufficient time for this equilibrium to be reached, such as the shake-flask method.[3][10] Factors like pH, temperature, and the crystalline form (polymorphism) of the solid material significantly influence thermodynamic solubility.[11]

Kinetic Solubility Kinetic solubility is a measure of how much of a compound, typically from a high-concentration stock solution (e.g., in DMSO), can be dissolved in an aqueous buffer before it precipitates.[12][13] This measurement is often performed rapidly and is a staple of high-throughput screening in early drug discovery.[1][2] While it doesn't represent true equilibrium, it provides a valuable and rapid assessment of a compound's "dissolvability" under specific, non-equilibrium conditions.[12][14] Kinetic solubility values are often higher than thermodynamic solubility because the short experiment time can lead to the formation of supersaturated solutions.[11]

Experimental Methodologies for Comprehensive Solubility Profiling

A multi-faceted experimental approach is necessary to fully characterize the solubility of a compound like this compound.

pKa Determination: The Key to pH-Dependent Solubility

As a carboxylic acid, the ionization state of this compound is dependent on pH. Determining its acid dissociation constant (pKa) is essential for understanding and predicting its solubility across the physiological pH range.[15] Potentiometric titration is the gold-standard method for this determination.[15][16][17]

Protocol for pKa Determination by Potentiometric Titration This protocol outlines the precise measurement of pKa values through controlled acid-base titration.

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure measurement accuracy.[16]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary) to a concentration of at least 10⁻⁴ M.[16][17]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment using a solution like 0.15 M potassium chloride (KCl).[16]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[16]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments.[16]

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be precisely identified from the inflection point of the curve or by analyzing the first or second derivative of the titration data.[17][18]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[11] It ensures that a true equilibrium is established between the solid and dissolved forms of the API.

Protocol for Shake-Flask Thermodynamic Solubility Assay

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a specific buffer solution (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[11][19] The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[9][12][20]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment.[11] Carefully collect an aliquot of the supernatant. It is critical to separate the liquid from the solid particles, which is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

pH Measurement: Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.[11]

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

Kinetic Solubility Determination: High-Throughput Assessment

Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early discovery phases.[1][2][13]

Protocol for Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[1]

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[14]

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.[13]

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[1][12]

-

Precipitate Removal: After incubation, separate any precipitated compound from the solution. This is commonly done using a 96-well filter plate.[13]

-

Analysis: Analyze the concentration of the compound remaining in the filtrate. This can be done using various high-throughput methods such as UV-Vis spectroscopy, nephelometry (which measures light scattering from precipitated particles), or LC-MS/MS.[12][14]

Solubility Data and Interpretation

While specific, publicly available solubility data for this compound is limited, we can predict its behavior and present an illustrative data table. Given its structure as a halogenated aromatic carboxylic acid, it is expected to be a poorly soluble weak acid. Its solubility will be lowest at acidic pH (where it is in its neutral, less soluble form) and will increase significantly as the pH rises above its pKa (due to the formation of the more soluble carboxylate salt).

Illustrative Solubility Data for this compound (Note: The following values are hypothetical examples for educational purposes and must be determined experimentally.)

| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) |

| 0.1 M HCl (pH ~1.2) | 37 | Thermodynamic | < 10 |

| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 50 - 150 |

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | > 500 |

| PBS (pH 7.4) | 25 | Kinetic | > 200 |

| Water | 25 | Thermodynamic | < 20 |

| Ethanol | 25 | Thermodynamic | > 10,000 |

| DMSO | 25 | Thermodynamic | > 50,000 |

Application in Drug Development

The solubility data generated through these methods directly informs critical decisions in the drug development pipeline:

-

Lead Optimization: In early discovery, kinetic solubility data helps prioritize compounds with more favorable properties for further investigation.

-

Formulation Development: Thermodynamic solubility data is essential for designing appropriate dosage forms. For a poorly soluble acid like this, strategies might include:

-

Salt Formation: Creating a salt of the carboxylic acid to dramatically increase aqueous solubility.

-

Amorphous Solid Dispersions: Converting the crystalline API into a higher-energy amorphous form, often stabilized with a polymer, to enhance dissolution.[]

-

Particle Size Reduction: Micronization or nanonization increases the surface area of the API, which can improve the dissolution rate.[]

-

Use of Co-solvents and Excipients: Selecting appropriate formulation excipients that can solubilize the API.[22]

-

-

Biopharmaceutics Classification System (BCS): The World Health Organization (WHO) and regulatory agencies use solubility data to classify drugs. An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19][23] This classification impacts the requirements for bioequivalence studies.

Conclusion

A comprehensive and accurate assessment of solubility is a non-negotiable step in the characterization of any potential drug candidate or advanced chemical intermediate. For this compound, a combination of pKa determination, thermodynamic (shake-flask), and kinetic solubility assays provides the necessary data to guide its effective use in medicinal chemistry and formulation science. By employing the robust protocols outlined in this guide, researchers can generate high-quality, reliable data, enabling informed decision-making and accelerating the path from discovery to development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. evotec.com [evotec.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 4-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. scispace.com [scispace.com]

- 19. who.int [who.int]

- 20. bioassaysys.com [bioassaysys.com]

- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-methylbenzoic Acid: Synthesis, Characterization, and Physicochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5), a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a definitive melting point for this specific isomer is not widely reported in scientific literature, this document outlines the experimental procedures for its determination, alongside detailed protocols for its synthesis and structural characterization. This guide is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical methodologies for working with this compound.

Introduction

This compound is a halogenated and methylated derivative of benzoic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on the benzene ring—makes it a versatile building block in organic synthesis. The electronic properties of the aromatic ring are significantly influenced by the interplay of the electron-withdrawing effects of the halogens and the carboxylic acid, and the electron-donating nature of the methyl group. This complex electronic environment, combined with the multiple reactive sites, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.

The purity of such a compound is paramount for its application in research and development, and the melting point is a critical preliminary indicator of sample purity. A sharp and defined melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as of the writing of this guide, an experimentally determined melting point for this compound is not consistently reported in publicly available databases or scientific literature.[1]

| Property | Value | Source |

| CAS Number | 194804-90-5 | [2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [3][4] |

| Molecular Weight | 233.04 g/mol | [3] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Not reported | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Ortho-lithiation and Carboxylation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The fluorine atom in the starting material can direct lithiation to the adjacent C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide (in the form of dry ice) will introduce the carboxylic acid group at the desired position.

-

Work-up and Purification: Acidic work-up will protonate the carboxylate salt to yield the final product. Purification can be achieved by recrystallization from a suitable solvent system.

The proposed workflow is illustrated in the diagram below:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3-fluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic, so add the dry ice slowly to maintain the temperature below -60 °C.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (around 165-185 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹)

-

A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹)

-

C-H stretches from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹)

-

C-F and C-Br stretches in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Determination of the Melting Point

Since the melting point of this compound is not well-documented, it must be determined experimentally. The two most common methods are the use of a capillary melting point apparatus and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a solid.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Differential Scanning Calorimetry (DSC)

DSC is a more quantitative thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It can provide a very accurate melting point, as well as information about the enthalpy of fusion.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

The following diagram illustrates the key stages of a DSC experiment for melting point determination:

Caption: Workflow for melting point determination using DSC.

Conclusion

References

Whitepaper: Unveiling the Solid-State Architecture of 4-Bromo-2-fluoro-3-methylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in pharmaceutical and materials science. We present a detailed narrative beginning with rational synthetic and crystallization strategies, moving to an in-depth analysis of its three-dimensional structure as determined by single-crystal X-ray diffraction. The guide elucidates the molecule's conformational properties, the supramolecular assembly governed by robust hydrogen bonding, and other non-covalent interactions. By grounding the structural data in the context of drug design and crystal engineering, this document serves as an authoritative resource for professionals seeking to leverage this molecule's unique structural and chemical attributes.

Introduction: The Strategic Role of Substituted Benzoic Acids

In the landscape of modern chemical synthesis, substituted benzoic acids are foundational scaffolds. The deliberate placement of functional groups on the aromatic ring is a cornerstone of rational molecular design, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. The title compound, this compound, is a case study in strategic functionalization. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex molecular frameworks.[1] The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the methyl group provides a steric and electronic perturbation.[1]

A definitive understanding of this molecule's three-dimensional crystal structure is not merely an academic exercise; it is a critical prerequisite for its effective application. This knowledge informs structure-activity relationship (SAR) studies, aids in the prediction and control of polymorphism, and provides a blueprint for the design of novel co-crystals and functional materials.

Synthesis and High-Purity Crystallization

The elucidation of a crystal structure is fundamentally dependent on the quality of the crystalline sample. This section details the protocols for obtaining high-purity this compound and growing diffraction-quality single crystals.

Synthetic Protocol: A Regioselective Approach

The synthesis of this compound requires a regioselective bromination strategy. A common and effective precursor is 2-fluoro-3-methylbenzoic acid. The directing effects of the existing substituents guide the incoming bromine to the desired position.

Step-by-Step Synthesis Methodology:

-

Reactant Preparation: Dissolve 2-fluoro-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid. The choice of an acidic solvent helps to activate the brominating agent and maintain the reactants in solution.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution. NBS is chosen as it is a reliable and safer source of electrophilic bromine compared to elemental bromine.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. This precipitates the less soluble product while retaining impurities in the aqueous phase.

-

Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and succinimide. For ultimate purity required for crystallization, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture.[2]

Crystallization: The Art of Slow Evaporation

Growing a single crystal suitable for X-ray diffraction is a process that requires patience and precision. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Identify a solvent or solvent pair in which the compound has moderate solubility. Ideal solvents exhibit higher solubility at elevated temperatures and lower solubility at ambient temperature. Acetone, ethanol, or ethyl acetate, potentially with water as an anti-solvent, are excellent candidates.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and well-formed single crystals should appear.

Crystal Structure Analysis and Interpretation

The core of this guide is the detailed analysis of the crystal structure determined by single-crystal X-ray diffraction. While a specific dataset for the title compound is not publicly available, the structural features can be confidently described based on extensive data for closely related analogs, such as 3-fluoro-4-methylbenzoic acid.[3] Substituted benzoic acids almost universally exhibit the same primary structural motifs.[4][5][6][7]

Crystallographic Data

The following table summarizes representative crystallographic data for a closely related fluorinated methylbenzoic acid, which is expected to be highly analogous to the title compound.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters Data based on the closely related analog, 3-fluoro-4-methylbenzoic acid.[3]

| Parameter | Value |

| Empirical formula | C₈H₇FO₂ |

| Formula weight | 154.14 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.8132(5) Å, α = 90° |

| b = 6.0226(8) Å, β = 92.50(2)° | |

| c = 30.378(4) Å, γ = 90° | |

| Volume | 696.98(16) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.467 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |

| Goodness-of-fit on F² | 1.12 |

Molecular Geometry

The molecular structure is characterized by a largely planar benzene ring. The carboxylic acid group is typically found to be slightly twisted out of the plane of the aromatic ring. For 3-fluoro-4-methylbenzoic acid, this dihedral angle is a mere 6.2(1)°.[3] This near-planarity facilitates efficient crystal packing.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Crystal Packing

The crystal packing is overwhelmingly dictated by the formation of strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction creates a highly stable, centrosymmetric R²₂(8) hydrogen-bonded dimer. This dimer is the primary and most robust supramolecular synthon in virtually all benzoic acid crystal structures.[3][7]

Caption: The classic centrosymmetric R²₂(8) hydrogen-bonded dimer motif.

These primary dimers then arrange in three dimensions, guided by weaker, yet significant, non-covalent interactions. In the case of this compound, potential secondary interactions include:

-

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) can interact with electronegative atoms like the carbonyl oxygen or fluorine of a neighboring molecule.

-

π-π Stacking: The aromatic rings of adjacent dimers may stack upon one another, contributing to the overall stability of the crystal lattice.

-

C—H···O/F Interactions: Weaker hydrogen bonds involving the aromatic or methyl C-H donors and oxygen or fluorine acceptors further stabilize the packing.

Authoritative Grounding & Field-Proven Insights

The structural data presented here is not merely descriptive but predictive. For the drug development professional, this information is critical:

-

Rational Drug Design: The defined solid-state conformation provides the precise geometry for computational docking studies. Understanding the molecule's preferred shape and the spatial arrangement of its hydrogen bond donors/acceptors and halogen atoms is essential for predicting its binding mode to a target protein.

-

Controlling Solid-State Properties: The stability of the carboxylic acid dimer motif makes it a reliable anchor in crystal engineering. However, the secondary interactions (halogen, π-stacking) can be modulated by solvent choice or co-crystallizing agents, potentially leading to different polymorphs with altered solubility, stability, and bioavailability. A thorough understanding of the primary crystal form is the first step in any polymorph screen.

-

Formulation Development: The solid-state properties, dictated by the crystal structure, directly impact critical formulation parameters such as dissolution rate, hygroscopicity, and mechanical properties (e.g., tabletability).

References

- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylbenzoic Acid: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Halogenated benzoic acids are a cornerstone of this field, offering a versatile platform for constructing complex molecular architectures. Among these, 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No: 194804-90-5) emerges as a highly functionalized intermediate of significant interest. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, and a methyl group for steric and electronic influence—provides chemists with a powerful tool for innovation in pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of this compound is the first step toward leveraging its synthetic potential.

Chemical Structure and Identification

The molecule consists of a benzoic acid core with three key substituents on the aromatic ring.

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid

Introduction: The Strategic Value of a Multifunctional Scaffolding

4-Bromo-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group, provides multiple strategic points for chemical modification. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making it a prized feature in modern drug discovery.[1][2] Concurrently, the carboxylic acid group allows for straightforward derivatization into esters, amides, or other functional groups, while the methyl group subtly influences the electronic properties and steric profile of the molecule.[1][3] This unique combination of reactive sites makes this compound a valuable building block for constructing complex molecular entities, from novel therapeutic agents to advanced functional materials.[1]

Retrosynthetic Analysis and Pathway Selection

The synthesis of a polysubstituted benzene ring like this compound requires careful consideration of the directing effects of the existing substituents. A logical and efficient synthetic approach involves the regioselective bromination of a readily available precursor, 2-Fluoro-3-methylbenzoic acid . This strategy leverages the synergistic directing effects of the fluorine and methyl groups to install the bromine atom at the desired C4 position.

Mechanistic Rationale: The Interplay of Directing Groups

The outcome of an electrophilic aromatic substitution reaction is governed by the electronic properties of the substituents on the benzene ring. In the case of 2-Fluoro-3-methylbenzoic acid, three distinct groups influence the regioselectivity of bromination:

-

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

-

Fluorine (-F): As a halogen, fluorine is deactivating via its strong inductive effect but is an ortho, para-director due to the resonance donation of its lone pairs.

-

Methyl (-CH₃): This alkyl group is activating and an ortho, para-director through hyperconjugation and a weak inductive effect.

When considering the potential sites for bromination, the C4 position emerges as the most electronically favored:

-

Position 4: This position is para to the fluorine atom and ortho to the methyl group. Both are ortho, para-directors, and their activating effects are synergistic at this location. It is also meta to the deactivating carboxylic acid group, which is the preferred orientation for this director.

-

Position 6: This position is ortho to the fluorine atom but meta to the activating methyl group, making it less favored than the C4 position.

-

Position 5: This position is para to the activating methyl group but ortho to the strongly deactivating carboxylic acid group, which sterically and electronically disfavors substitution.

Therefore, the concerted influence of the three substituents strongly directs the incoming electrophile (Br⁺) to the C4 position, making the direct bromination of 2-Fluoro-3-methylbenzoic acid a highly regioselective and efficient pathway.

Visualizing the Synthetic Workflow

The proposed synthesis is a straightforward electrophilic aromatic substitution reaction.

References

4-Bromo-2-fluoro-3-methylbenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 194804-90-5). As a substituted halogenated aromatic carboxylic acid, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risk in a laboratory setting. This document is designed to empower researchers with the knowledge to handle this reagent responsibly, ensuring personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound.[1] A clear understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 194804-90-5 | [2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][3] |

| Molecular Weight | 233.04 g/mol | [1][3] |

| Appearance | Solid, off-white crystalline powder | [1][4] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature in a cool, dry place | [3][4] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[2][3] The primary hazards are associated with irritation and acute oral toxicity.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Rationale: The toxicological profile of this compound is characteristic of many substituted benzoic acids.

-

Oral Toxicity (H302): If ingested, the compound can cause irritation of the digestive tract and may be harmful.[4][6] Immediate medical attention is required.

-

Skin and Eye Irritation (H315, H319): As an acidic compound, direct contact with skin can cause irritation.[4] Prolonged contact may lead to redness and discomfort. The greatest acute risk is contact with the eyes, where it can cause serious irritation and potential damage.[4][7] The acidic nature of the carboxylic acid group and the presence of halogens can exacerbate this effect.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and a feeling of tightness in the chest.[4][8] All handling of the solid should be performed in a manner that avoids generating dust.

While specific Occupational Exposure Limits (OELs) have not been established for this compound, it is prudent to handle it with the same caution as other halogenated aromatic compounds.[9] The National Institute for Occupational Safety and Health (NIOSH) recommends exposure limits for some halogenated agents as low as 0.5-2 ppm, highlighting the need for effective engineering controls.[10][11]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is by applying the hierarchy of controls. This framework prioritizes the most effective and protective measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous reagent should be considered if the chemical synthesis allows.

-

Engineering Controls: This is the primary method for controlling exposure. Always handle this compound inside a certified chemical fume hood to contain dust and vapors.[12] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and comprehensive training are critical. Ensure all users are trained on the specific hazards of this compound and the procedures outlined in this guide.[13]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes causing serious eye irritation.[4][8] |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always wash hands after removing gloves.[8][14] |

| Skin/Body Protection | A fully-buttoned lab coat. | Prevents contamination of personal clothing.[4][8] |

| Respiratory Protection | A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient. | Prevents inhalation of dust that can cause respiratory tract irritation.[4] |

Standard Operating Protocols

Adherence to detailed protocols is essential for minimizing exposure and ensuring reproducible results.

Protocol 1: Weighing the Solid Compound

-

Preparation: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully open the reagent container. Using a clean spatula, gently transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

-

Sealing: Securely close the main reagent container immediately after dispensing.

-

Cleanup: Wipe the spatula clean with a dry wipe. Dispose of the wipe in the designated solid chemical waste container.

-

Transfer: Carefully transport the weighed compound in its weigh boat to the reaction vessel, which should also be within the fume hood.

Protocol 2: Preparing a Solution

-

Preparation: Perform all steps within a chemical fume hood. Have your solvent and glassware ready.

-

Addition of Solid: Add the weighed this compound to the reaction or mixing vessel.

-

Solvent Addition: Slowly add the desired solvent to the vessel. If using a stir bar, begin gentle stirring.

-

Dissolution: Cap the vessel and allow the compound to dissolve. Gentle heating or sonication may be used if required, ensuring the vessel is appropriately vented to avoid pressure buildup.

-

Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][4] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [4][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. | [4][7] |

Spill Response Protocol

For small spills of solid material:

Caption: Step-by-step workflow for responding to a small solid spill.

-

Alert & Restrict: Alert others in the immediate area and restrict access.[15]

-

PPE: Ensure you are wearing the appropriate PPE.[4]

-

Cleanup: Do NOT dry sweep.[13] Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Avoid any action that generates dust.[4]

-

Decontaminate: Once the solid is removed, decontaminate the area with a wet wipe or cloth, then wash the area down.[15]

-

Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local regulations.[2][16]

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][17] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[13][18]

-

Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste.[2] Do not pour down the drain.[12] Follow all local, state, and federal regulations for chemical waste disposal.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. mdpi.com [mdpi.com]

- 10. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]

- 11. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 13. nj.gov [nj.gov]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. labogens.com [labogens.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Procuring 4-Bromo-2-fluoro-3-methylbenzoic Acid for Research and Development

Abstract

4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a crucial substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups—offers multiple reactive sites for elaboration into more complex molecular architectures. For researchers and drug development professionals, securing a reliable and well-characterized source of this reagent is paramount to the success and reproducibility of their synthetic campaigns. This guide provides an in-depth analysis of the supplier landscape, cost considerations, and essential quality control protocols for this compound, ensuring that scientific rigor is maintained from procurement to application.

Introduction: The Chemical Significance of this compound

This compound is a synthetic intermediate whose value lies in the strategic placement of its functional groups. The carboxylic acid allows for amide bond formation, esterification, or reduction to an alcohol. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine and methyl groups modulate the electronic properties and steric environment of the benzene ring, influencing reactivity and the physiological properties of downstream compounds.

Given its utility, this compound is often a key starting material. Therefore, impurities, such as regioisomers or residual starting materials from its synthesis, can have a cascading negative impact on multi-step synthetic sequences, leading to failed reactions, difficult purifications, and ambiguous results. A thorough understanding of the procurement landscape is not merely a logistical exercise but a foundational component of sound experimental design.

The Supplier Landscape: A Multi-Tiered Analysis

The market for specialty chemicals like this compound can be segmented into three primary tiers: large, established chemical manufacturers; smaller, specialized chemical synthesis labs; and online chemical marketplaces. The optimal choice depends heavily on the scale of the research, regulatory requirements, and the level of risk tolerance.

Tier 1: Major Chemical Corporations (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar)

-

Expertise & Experience: These suppliers are the gold standard for reliability. Their long-standing presence in the market is built on robust quality management systems. The causality behind their higher cost is the extensive analytical testing performed on each batch, comprehensive documentation (Certificate of Analysis, SDS), and sophisticated global logistics. For preclinical and GMP-level work, these suppliers are often the only viable option.

-

Trustworthiness: A Certificate of Analysis (CoA) from a Tier 1 supplier is generally highly reliable, detailing purity (often by HPLC and/or NMR), identity confirmation, and levels of residual solvents. While in-house verification is always recommended, the data provided is typically accurate.

Tier 2: Specialized & Niche Suppliers (e.g., Fluorochem, AOBChem)

-

Expertise & Experience: These companies often specialize in particular areas of chemistry, such as fluorinated building blocks. Their strength lies in synthetic expertise, and they may offer compounds not available from larger suppliers. They can be more agile and sometimes offer a cost advantage.

-

Trustworthiness: Documentation and batch-to-batch consistency can be more variable than with Tier 1 suppliers. It is critical to request a batch-specific CoA before purchase and to consider that the level of analytical detail may be less extensive.

Tier 3: Chemical Marketplaces (e.g., Echemi, ChemScene)

-

Expertise & Experience: These platforms act as aggregators, connecting buyers with a wide array of manufacturers and traders, many based in China.[1] They offer the broadest selection and often the most competitive pricing, which is advantageous for initial, small-scale screening experiments.

-

Trustworthiness: This tier carries the highest risk. The marketplace itself does not typically perform independent quality control. The buyer is dealing with a trader or a manufacturer whose quality standards may be unknown.[1] The provided CoAs can sometimes be generic or not batch-specific. Extensive in-house validation is mandatory when sourcing from this tier.

Below is a logical workflow for selecting a supplier, emphasizing decision points critical for a research scientist.

Caption: Supplier selection workflow for chemical reagents.

Cost and Availability Analysis

The cost of this compound is highly dependent on the supplier tier, quantity, and purity. The data below, compiled from publicly available listings, provides a snapshot of the market. Prices are for research-grade material (typically >95% purity) and are subject to change.

| Supplier Tier | Supplier Example | Quantity | Typical Price (USD) | Price per Gram (USD) |

| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 250 mg | $23.00 (€21.00) | $92.00 |

| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 1 g | $61.00 (€56.00) | $61.00 |

| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 5 g | $262.00 (€240.00) | $52.40 |

| Tier 2 | AOBChem USA[3] | 250 mg | $155.00 | $620.00 |

| Tier 2 | AOBChem USA[3] | 1 g | $311.00 | $311.00 |

| Tier 3 | ChemScene[4] | N/A | Varies | Varies |

Note: Prices were converted from EUR to USD at a rate of 1.09 and are for illustrative purposes. Shipping and potential hazardous material fees are not included.[4]

Causality of Price Discrepancies: The significant price difference between suppliers like CymitQuimica and AOBChem for the same compound highlights market variability.[2][3] This can be due to different synthetic routes, batch sizes, in-house vs. outsourced manufacturing, and the level of quality control performed. The higher price from AOBChem may reflect a smaller batch size or more extensive analytical characterization, which could be critical for sensitive applications. The lowest prices are often found on marketplaces, but this comes at the cost of increased risk regarding purity and identity, necessitating more rigorous in-house validation.

Self-Validating Systems: Mandatory In-House Quality Control

Regardless of the supplier's reputation, trust but verify is the guiding principle for incorporating any new reagent into a research workflow. The supplier's CoA provides a baseline, but independent verification is a non-negotiable step to ensure trustworthiness and experimental reproducibility.

Experimental Protocol: Initial QC of this compound

-

Documentation Review:

-

Cross-reference the CAS number (194804-90-5) on the bottle, delivery paperwork, and the CoA.[4]

-

Ensure the CoA is for the specific batch (lot number) received.

-

Review the purity data. Look for the analytical method used (e.g., HPLC, GC, qNMR). A purity of ≥95% is common for this type of reagent.[2][4]

-

-

Solubility Test (Small Scale):

-

In a vial, test the solubility of a few milligrams of the solid in common laboratory solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to select the appropriate solvent for NMR analysis.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) for Identity Confirmation:

-

Objective: To confirm the chemical structure and identify major organic impurities.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).

-

Expected Signals: Analyze the aromatic region (typically 7-8 ppm) for the characteristic splitting pattern of the two aromatic protons. Analyze the aliphatic region for the methyl (CH₃) signal (typically ~2.3-2.5 ppm). The carboxylic acid proton is a broad singlet and may be variable in position or exchange with water.

-

Verification: Compare the obtained spectrum to a predicted spectrum or literature data. Check for unassigned peaks, which may indicate impurities. Pay close attention to the integration ratios.

-

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry) for Purity Assessment:

-

Objective: To obtain a more accurate purity assessment than NMR and to identify the mass of the main component and any impurities.

-

Methodology:

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject onto a C18 reverse-phase HPLC column with a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

Verification: The main peak in the UV chromatogram should correspond to the expected mass-to-charge ratio (m/z) for the compound ([M-H]⁻ at ~231/233 for the bromine isotopes). The area percentage of the main peak provides the purity value.

-

-

The diagram below illustrates the mandatory QC workflow upon receipt of the chemical.

Caption: In-house quality control workflow for new reagents.

Safety and Handling

Substituted benzoic acids, especially halogenated ones, should be handled with care.[5]

-

Hazards: This compound is likely an irritant to the eyes, skin, and respiratory system.[5] Always consult the supplier's Safety Data Sheet (SDS) before handling.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Minimize dust generation.

-

Storage: Store in a cool, dry place in a tightly sealed container.[4]

Conclusion

The procurement of this compound is a critical first step in any research program that relies on it. A tiered approach to supplier selection, guided by the scale and regulatory context of the work, allows for a balance of cost, reliability, and quality. For early-stage, non-critical screening, a well-vetted Tier 2 or 3 supplier may be cost-effective. However, for scale-up, process development, and any work requiring high levels of reproducibility, sourcing from a reputable Tier 1 or a highly trusted Tier 2 supplier is essential. In all cases, the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) must be applied, with the ultimate trust placed in a robust, self-validating system of in-house analytical verification. This due diligence protects not just a single experiment, but the integrity of the entire research and development pipeline.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-fluoro-3-methylbenzoic Acid as a Strategic Building Block in Modern Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Synthetic Scaffold

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 4-Bromo-2-fluoro-3-methylbenzoic acid is a prime example of a highly versatile building block, engineered to provide chemists with a rich platform for molecular elaboration. Its structure is deceptively simple, yet it harbors a unique convergence of four distinct functional handles—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—each offering a specific and orthogonal reactivity profile.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its key transformations, and illustrate its potential in the construction of complex molecular architectures. The strategic placement of its substituents makes it an exceptional tool for generating libraries of novel compounds for drug discovery and for creating advanced functional materials.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the starting point for its effective application.

| Property | Value | Source |

| CAS Number | 194804-90-5 | [2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1][3] |

| Appearance | Solid powder | [1][2] |

| Purity | Typically ≥95% | [2][3] |

Spectroscopic Insights:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and a characteristically broad singlet for the acidic proton of the carboxylic acid group, typically found far downfield (δ 10-13 ppm).[1]

-

¹³C NMR: The carbon spectrum will reveal eight unique carbon signals, with the carboxylic carbon appearing significantly downfield (δ 165-175 ppm).[1] The carbon atoms attached to the halogens will show characteristic shifts and coupling constants.

-

¹⁹F NMR: A singlet is expected, providing a clear marker for the fluorine atom's presence and electronic environment.

-

IR Spectroscopy: Key stretches will be observed for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carbonyl (~1700 cm⁻¹), and C-Br/C-F vibrations in the fingerprint region.

The Four Pillars of Reactivity: A Strategic Overview

The synthetic power of this compound stems from its four distinct reactive sites. Understanding the role and interplay of each is crucial for strategic synthetic planning.

Caption: Key reactive sites of this compound.

-

The Carboxylic Acid (-COOH): This is often the primary point for scaffold integration. It readily participates in standard transformations like esterification and, most importantly, amide bond formation—a cornerstone of medicinal chemistry for linking the building block to amines. Furthermore, it can serve as a powerful ortho-directing group for lithiation, enabling further functionalization at the C5 position.

-

The Bromine Atom (-Br): The bromine at the 4-position is the workhorse for carbon-carbon and carbon-heteroatom bond formation.[1] It is an ideal handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, alkyl, vinyl, or amine fragments.[4]

-

The Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electronic properties of the aromatic ring. In drug development, fluorine is prized for its ability to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and form specific, favorable interactions with biological targets.[1]

-

The Methyl Group (-CH₃): The methyl group is not merely a passive substituent. It acts as an electron-donating group, subtly modulating the reactivity of the ring. Critically, it can also be a site for further chemical modification through reactions like benzylic bromination, opening another avenue for synthetic diversification.[5]

Application Focus: Constructing Next-Generation Molecules

The unique combination of reactive sites makes this compound a versatile intermediate for synthesizing novel therapeutic agents and functional materials.[1]

Medicinal Chemistry: A Gateway to Novel Scaffolds

This building block is exceptionally well-suited for constructing core scaffolds found in many modern pharmaceuticals. The general workflow often involves an initial amide coupling at the carboxylic acid, followed by a cross-coupling reaction at the bromine site to build molecular complexity.

Caption: A common synthetic workflow utilizing the building block.

This two-step sequence allows for the rapid generation of a diverse library of compounds by simply varying the amine (R-NH₂) and the boronic acid (R'-B(OH)₂).

Agrochemical and Materials Science Applications

The structural motifs accessible from this building block are also relevant in agrochemical research for the development of new crop protection agents. In materials science, halogenated and methylated benzoic acids are precursors to liquid crystalline polymers and other functional organic materials where precise control over molecular shape and electronics is essential.[4]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the functionalization of the bromine handle by coupling with an arylboronic acid.

Reaction Scheme: (Illustrative scheme: this compound reacts with Phenylboronic acid)

| Reagents & Materials | Amount | Molar Eq. | Notes |

| This compound | 233 mg (1.0 mmol) | 1.0 | Starting Material |

| Phenylboronic acid | 146 mg (1.2 mmol) | 1.2 | Coupling Partner |

| Pd(PPh₃)₄ | 58 mg (0.05 mmol) | 0.05 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 212 mg (2.0 mmol) | 2.0 | Base |

| 1,4-Dioxane | 8 mL | - | Solvent |

| Water | 2 mL | - | Solvent |

Step-by-Step Methodology:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol), followed by the 1,4-dioxane (8 mL). Stir for 5 minutes to dissolve the solids.

-

Base Addition: Prepare a solution of Na₂CO₃ (212 mg, 2.0 mmol) in water (2 mL) and add it to the reaction mixture. Causality: The aqueous base is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel.

-

Acidification & Extraction: Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate of the product should form. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

Objective: To functionalize the carboxylic acid group by forming an amide bond with a primary amine.

Reaction Scheme: (Illustrative scheme: this compound reacts with Benzylamine)

| Reagents & Materials | Amount | Molar Eq. | Notes |

| This compound | 233 mg (1.0 mmol) | 1.0 | Starting Material |

| Benzylamine | 118 mg (1.1 mmol) | 1.1 | Amine |

| EDC·HCl | 211 mg (1.1 mmol) | 1.1 | Coupling Agent |

| HOBt | 149 mg (1.1 mmol) | 1.1 | Additive |

| Diisopropylethylamine (DIPEA) | 388 mg (3.0 mmol) | 3.0 | Base |

| Dichloromethane (DCM) | 10 mL | - | Solvent |

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (233 mg, 1.0 mmol) in anhydrous DCM (10 mL).

-

Activation: Add EDC·HCl (211 mg, 1.1 mmol) and HOBt (149 mg, 1.1 mmol) to the solution. Stir at room temperature for 20 minutes. Causality: HOBt reacts with the activated carboxylic acid to form an active ester, which suppresses side reactions and minimizes potential racemization if chiral amines are used.

-

Amine Addition: Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (388 mg, 3.0 mmol). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction, driving the reaction to completion.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC until the starting acid is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude amide can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion

This compound is a powerful and versatile building block whose value lies in the orthogonal reactivity of its constituent functional groups. By providing multiple handles for diversification through robust and well-understood chemical transformations, it enables chemists in research and industry to efficiently access novel and complex molecular architectures. The protocols and strategies outlined herein serve as a foundational guide for leveraging this unique scaffold in the pursuit of new discoveries.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoro-3-methylbenzoic Acid

Introduction: The Strategic Value of 4-Bromo-2-fluoro-3-methylbenzoic Acid in Modern Synthesis

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom influencing electronic properties and metabolic stability, a methyl group providing steric and electronic diversity, and a carboxylic acid for further derivatization or as a directing group—makes it a versatile synthon for the construction of complex molecular architectures.[1] The bromine atom, in particular, serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound. The methodologies presented are grounded in established principles of organometallic chemistry and are designed to provide researchers with a reliable starting point for their synthetic endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation (for Suzuki, Sonogashira): A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center.

-

Carbopalladation/Beta-Hydride Elimination (for Heck): The palladium(II) intermediate adds across an alkene, followed by elimination to form the product.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The efficiency and success of these reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent, which must be carefully selected to accommodate the specific electronic and steric properties of the substrates.

I. Suzuki-Miyaura Coupling: Formation of Biaryl Carboxylic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] When applied to this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Scientific Insights and Causality

The presence of the carboxylic acid group on the substrate requires careful consideration. While the Suzuki-Miyaura coupling is known for its tolerance of various functional groups, including carboxylic acids, the acidic proton will be deprotonated by the base used in the reaction. This necessitates the use of at least one extra equivalent of base. Solubility of the resulting carboxylate salt can also be a factor, potentially requiring the use of a co-solvent system like toluene/water to ensure all components remain in solution.

For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equivalents)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., a 4:1 mixture, 5 mL total volume) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-